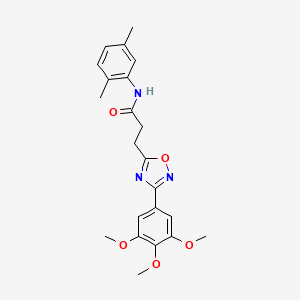
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, also known as HM-3, is a synthetic compound that has gained attention in the scientific community for its potential applications in medical research. HM-3 is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is not well understood, but it is thought to act by inducing apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to have other biochemical and physiological effects. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide can inhibit the activity of certain enzymes involved in inflammation, making it a potential treatment for inflammatory diseases such as arthritis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments to fully explore its potential applications.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide. One area of interest is its potential as an anti-cancer agent, and further studies could be done to explore its efficacy in different types of cancer. Additionally, more research could be done to better understand its mechanism of action and to identify potential drug targets. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide could also be explored for its potential applications in the treatment of inflammatory diseases and oxidative stress-related diseases.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide involves a multi-step process, beginning with the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form the intermediate compound 3,4,5-trimethoxy-N-methylbenzamide. This intermediate is then reacted with 2-hydroxy-8-methylquinoline to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been the subject of several scientific studies due to its potential applications in medical research. One area of interest is its potential as an anti-cancer agent. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-7-6-8-14-9-16(21(25)23-19(13)14)12-24(2)22(26)15-10-17(27-3)20(29-5)18(11-15)28-4/h6-11H,12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGLTBSVQVFHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

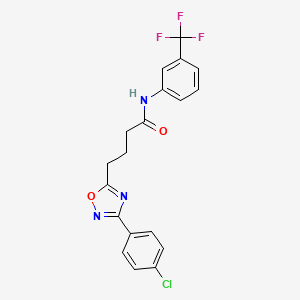

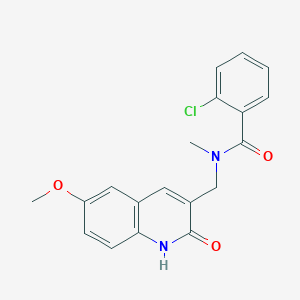
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)
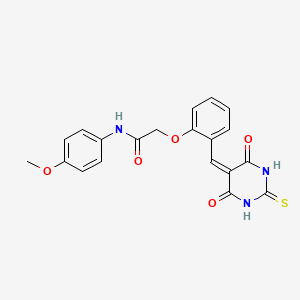

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
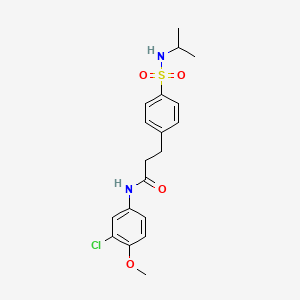

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)
